N-Acetyl-3-oxopentanamide
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Overview
Description
N-Acetyl-3-oxopentanamide is an organic compound with the molecular formula C7H11NO3 It is a derivative of pentanamide, featuring an acetyl group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-oxopentanamide can be achieved through several methods. One common approach involves the amidation reaction between an acetylated precursor and a suitable amine. For instance, the reaction between acetyl chloride and 3-oxopentanamide under controlled conditions can yield this compound . The reaction typically requires a solvent such as toluene and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-oxopentanamide undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-Acetyl-3-oxopentanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Acetyl-3-oxopentanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The acetyl and keto groups play a crucial role in these interactions, facilitating the formation of stable complexes with the target enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Oxopentanamide: Lacks the acetyl group, making it less reactive in certain chemical reactions.
N-Acetyl-3-oxobutanamide: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
N-Acetyl-3-oxopropanamide: Even shorter carbon chain, leading to different reactivity and applications
Uniqueness
N-Acetyl-3-oxopentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both acetyl and keto groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
84794-24-1 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
N-acetyl-3-oxopentanamide |
InChI |
InChI=1S/C7H11NO3/c1-3-6(10)4-7(11)8-5(2)9/h3-4H2,1-2H3,(H,8,9,11) |
InChI Key |
BUBUGYOZJZARFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)NC(=O)C |
Origin of Product |
United States |
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